molecular formula C19H16N4O2S B3304550 5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921832-61-3

5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B3304550
CAS No.: 921832-61-3
M. Wt: 364.4 g/mol
InChI Key: JWSNFBAEIGMGBX-UHFFFAOYSA-N
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Description

5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the thiophene ring, using reagents like halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide apart is its unique combination of a pyrazolo[4,3-c]pyridine core with a thiophene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-methyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-22-11-15(18(24)20-10-14-8-5-9-26-14)17-16(12-22)19(25)23(21-17)13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSNFBAEIGMGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Reactant of Route 2
5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Reactant of Route 3
5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Reactant of Route 4
5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Reactant of Route 5
5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Reactant of Route 6
5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

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